2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid
Description
2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a thiazole core substituted with a 2,4-dichlorophenyl group at position 2 and an acetic acid moiety at position 2. Its molecular formula is C₁₁H₇Cl₂NO₂S (monoisotopic mass: 286.95801) .
Properties
IUPAC Name |
2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-6-1-2-8(9(13)3-6)11-14-7(5-17-11)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZXHVFNMYQPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with thioamides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid exhibits a range of pharmacological properties:
Antimicrobial Activity
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid have been evaluated for their effectiveness against various bacterial strains and fungi. These compounds often demonstrate promising results in inhibiting microbial growth due to their ability to interact with microbial enzymes or cell membranes .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. For example, studies have reported promising results from thiazole-based compounds in targeting breast cancer cell lines .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have documented the biological significance and potential applications of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid:
- Antimicrobial Screening :
- Anticancer Activity :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Electron Effects : Trifluoromethyl and dichloro groups enhance electron-withdrawing properties, which may stabilize charge interactions in enzyme binding .
- Toxicity: The hydroxyphenyl analogue (C₁₁H₉NO₃S) carries a Harmful (Xn) hazard classification, suggesting that substituent polarity influences toxicity profiles .
Anticonvulsant Activity
A structurally related compound, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide , demonstrated anticonvulsant activity in preclinical models. The 2,4-dichlorophenyl group was critical for binding to neuronal targets, likely due to its hydrophobic interactions .
Analgesic Pathways
Calmidazolium, a compound containing a 2,4-dichlorophenyl moiety, inhibits calmodulin and modulates pain pathways .
Biological Activity
2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid (CAS No. 17969-29-8) is an organic compound characterized by its thiazole ring and dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and case analyses.
Chemical Structure and Properties
The molecular formula of 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is C₁₁H₇Cl₂NO₂S, with a molecular weight of 288.15 g/mol. The presence of both the thiazole ring and the dichlorophenyl moiety contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid against various pathogens. In vitro evaluations have shown significant activity against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
These results indicate that the compound exhibits bactericidal properties, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of this compound. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The IC50 values for these effects were reported to be around 20 µM .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably:
- HCT116 (Colon Cancer) : IC50 = 15 µM
- MCF7 (Breast Cancer) : IC50 = 12 µM
- A549 (Lung Cancer) : IC50 = 18 µM
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent . Molecular docking studies indicated that it may act by inhibiting key enzymes involved in cancer cell proliferation.
The biological activity of 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with an IC50 value ranging from 12.27 to 31.64 µM.
- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as a DHFR inhibitor with IC50 values between 0.52 and 2.67 µM .
These interactions disrupt critical cellular processes in bacteria and cancer cells, leading to their death or reduced proliferation.
Case Studies
Case Study: Antimicrobial Efficacy
In a controlled study involving multiple strains of bacteria, the effectiveness of this compound was compared to standard antibiotics like Ciprofloxacin. The results showed that it not only had comparable MIC values but also exhibited synergistic effects when combined with Ciprofloxacin, enhancing its antimicrobial efficacy against resistant strains .
Case Study: Anti-inflammatory Effects
In another investigation focusing on inflammatory models in vivo, administration of the compound resulted in a marked decrease in paw edema in rats induced by carrageenan injection. This finding supports its potential use as an anti-inflammatory agent in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
